![molecular formula C19H21NO4 B14327470 2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid CAS No. 97628-34-7](/img/structure/B14327470.png)
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acylation of a hydroxybenzoic acid derivative with a suitable acyl chloride, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution can produce a variety of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Shares a similar hydroxybenzoic acid structure but lacks the amino group.
4-Hydroxy-2-quinolones: Contains a hydroxy group and a quinolone structure, showing different reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each with unique properties and uses.
Uniqueness
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
97628-34-7 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[2-hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-12(2)11-20(3)13-8-9-16(17(21)10-13)18(22)14-6-4-5-7-15(14)19(23)24/h4-10,12,21H,11H2,1-3H3,(H,23,24) |
Clave InChI |
CYASRHSVZRROOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


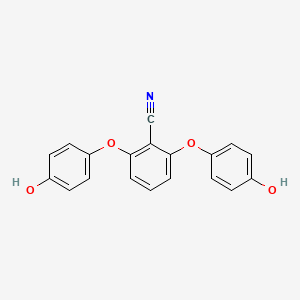
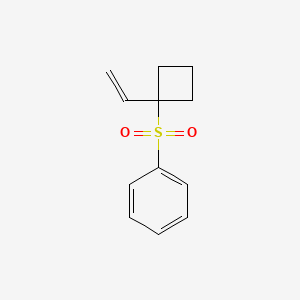

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
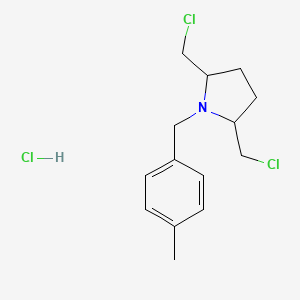
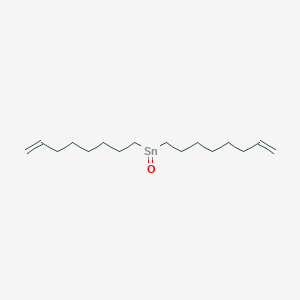
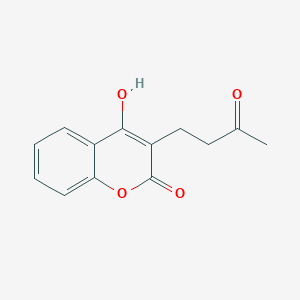

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
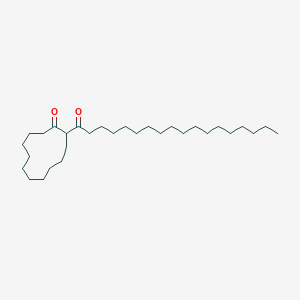
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
